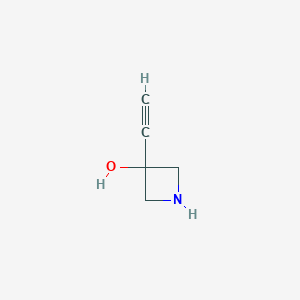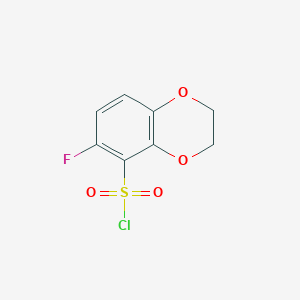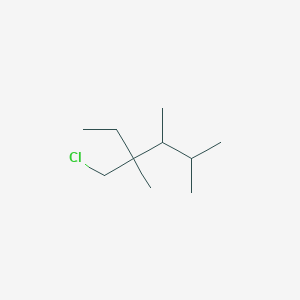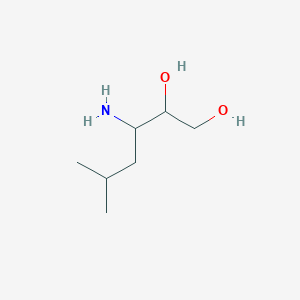
4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a piperazine ring, and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the piperazine and aldehyde groups. One common method involves the reaction of 2-aminothiazole with chloroacetyl chloride to form 4-chloro-2-aminothiazole. This intermediate is then reacted with 3-oxopiperazine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: 4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds such as 4-chloro-2-aminothiazole and 2-(3-oxopiperazin-1-yl)-1,3-thiazole-5-carbaldehyde share structural similarities.
Piperazine Derivatives: Compounds like 3-oxopiperazine and its derivatives.
Uniqueness
4-Chloro-2-(3-oxopiperazin-1-YL)-1,3-thiazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H8ClN3O2S |
|---|---|
分子量 |
245.69 g/mol |
IUPAC名 |
4-chloro-2-(3-oxopiperazin-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H8ClN3O2S/c9-7-5(4-13)15-8(11-7)12-2-1-10-6(14)3-12/h4H,1-3H2,(H,10,14) |
InChIキー |
AJCHWXVLTYIMLK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(=O)N1)C2=NC(=C(S2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13181107.png)
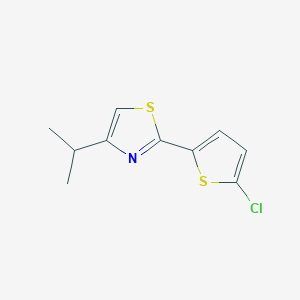
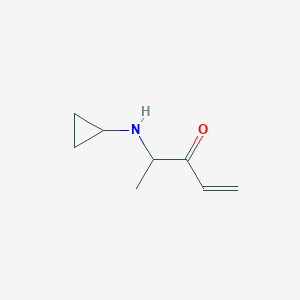
![Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13181136.png)
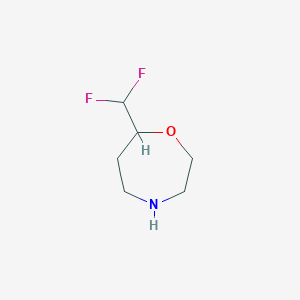
![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)



